molecular formula C9H13NO2S2 B7574746 N-cyclopropyl-N-[(thiophen-2-yl)methyl]methanesulfonamide

N-cyclopropyl-N-[(thiophen-2-yl)methyl]methanesulfonamide

Cat. No. B7574746
M. Wt: 231.3 g/mol
InChI Key: NMSMYGVMMBHOAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-N-[(thiophen-2-yl)methyl]methanesulfonamide is a chemical compound that belongs to the class of sulfonamide derivatives. It is commonly known as CP-544326 and has been extensively used in scientific research for various purposes.

Mechanism of Action

CP-544326 works by inhibiting the activity of an enzyme called carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. CAIX plays a critical role in regulating the pH of cancer cells, which is essential for their survival and growth. By inhibiting CAIX, CP-544326 disrupts the pH balance of cancer cells, leading to their death. The exact mechanism of action of CP-544326 on the NMDA receptor is still under investigation.
Biochemical and Physiological Effects:
CP-544326 has been shown to have potent anticancer activity in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. However, the biochemical and physiological effects of CP-544326 on humans are still under investigation.

Advantages and Limitations for Lab Experiments

CP-544326 has several advantages for lab experiments, including its high purity and potency, well-established synthesis method, and extensive use in scientific research. However, its limitations include its high cost, limited availability, and potential toxicity.

Future Directions

There are several future directions for the use of CP-544326 in scientific research. One area of focus is the development of more potent and selective CAIX inhibitors for the treatment of cancer. Another area of focus is the investigation of the role of CP-544326 in the regulation of the NMDA receptor and its potential use in the treatment of neurological disorders. Overall, CP-544326 is a promising compound with a wide range of applications in scientific research.

Synthesis Methods

The synthesis of CP-544326 involves the reaction of cyclopropylamine with 2-(chloromethyl)thiophene in the presence of a base. The resulting product is then treated with methanesulfonyl chloride to obtain CP-544326 in high yield and purity. The synthesis method is well-established and has been reported in several scientific journals.

Scientific Research Applications

CP-544326 has been extensively used in scientific research for various purposes, including drug discovery, neuroscience, and cancer research. It has been shown to have potent activity against several types of cancer cells, including breast, lung, and colon cancer. CP-544326 has also been used as a tool compound to study the role of certain proteins in the brain, such as the NMDA receptor, which is involved in learning and memory.

properties

IUPAC Name

N-cyclopropyl-N-(thiophen-2-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S2/c1-14(11,12)10(8-4-5-8)7-9-3-2-6-13-9/h2-3,6,8H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSMYGVMMBHOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CS1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-N-[(thiophen-2-yl)methyl]methanesulfonamide

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